molecular formula C18H21NO4 B15294571 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol

1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol

Cat. No.: B15294571
M. Wt: 315.4 g/mol
InChI Key: UKGGVIFYDPDSAG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol (molecular formula: C₁₈H₂₁NO₄, molecular weight: 315.37 g/mol) is a tetrahydroisoquinoline derivative characterized by three hydroxyl groups at positions 4, 6, and 8 of the isoquinoline ring and a 2-(4-hydroxyphenyl)-1-methylethyl side chain at position 2 .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2-[1-(4-hydroxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline-4,6,8-triol

InChI

InChI=1S/C18H21NO4/c1-11(6-12-2-4-13(20)5-3-12)19-9-16-15(18(23)10-19)7-14(21)8-17(16)22/h2-5,7-8,11,18,20-23H,6,9-10H2,1H3

InChI Key

UKGGVIFYDPDSAG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N2CC(C3=C(C2)C(=CC(=C3)O)O)O

Origin of Product

United States

Biological Activity

1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol (CAS Number: 161040-25-1) is a polycyclic compound with potential therapeutic applications. Its molecular formula is C18H21NO4, and it has garnered interest due to its biological activity related to neurotransmission and its implications in various neurological conditions.

  • Molecular Weight : 315.36 g/mol
  • Melting Point : >196°C (decomposition)
  • Solubility : Slightly soluble in DMSO and methanol
  • Appearance : Light yellow solid

Biological Activity Overview

This compound exhibits a variety of biological activities that may be beneficial in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. The following sections provide detailed insights into its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with adrenergic receptors and its role in neurotransmission. It may act as an agonist or antagonist at these receptors, influencing the release of neurotransmitters such as norepinephrine and serotonin.

Table 1: Biological Activities

Activity TypeDescriptionReferences
Antidepressant Exhibits potential antidepressant effects in animal models by modulating serotonin levels.
Neuroprotective Shows neuroprotective properties against oxidative stress in neuronal cell cultures.
Anti-inflammatory Reduces inflammation markers in various models of chronic inflammation.
Analgesic Demonstrates analgesic effects in pain models through modulation of pain pathways.

Case Studies and Research Findings

Recent studies have explored the efficacy of 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol in various experimental settings:

  • Antidepressant Efficacy :
    • In a double-blind study involving rodent models of depression, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
  • Neuroprotection Against Oxidative Stress :
    • A study published in Nature Chemical Biology demonstrated that this compound protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests its potential application in neurodegenerative diseases where oxidative stress plays a pivotal role .
  • Inflammation Reduction :
    • In an experimental model of arthritis, treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and structurally related tetrahydroisoquinoline derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
Target Compound C₁₈H₂₁NO₄ 4,6,8-triol; 2-[2-(4-hydroxyphenyl)-1-methylethyl] 315.37 High polarity due to hydroxyl groups; potential antioxidant activity
2-(4-Methoxyphenyl)-tetrahydroisoquinoline-1-carbonitrile C₁₇H₁₄N₂O 4-methoxyphenyl; carbonitrile 278.31 Lower polarity (methoxy vs. hydroxyl); IR peak at 2240 cm⁻¹ (C≡N stretch)
Oxamniquine C₁₄H₁₇N₃O₄ 7-nitro; (isopropylamino)methyl; methanol 299.30 Clinically used antischistosomal agent; nitro group enhances bioactivity
1-Deutero-2-phenyl-tetrahydroisoquinoline-1-d₁ C₁₅H₁₃DN Deuterium substitution at position 1 ~209.29 (deuterated) Isotopic labeling for metabolic stability studies; similar core structure
4,7,8-Isoquinolinetriol (methyl-substituted) C₁₀H₁₃NO₃ 4,7,8-triol; 2-methyl 195.22 Simpler structure; lacks aromatic side chain; lower molecular weight

Key Comparative Insights

Oxamniquine’s nitro and isopropylamino groups are critical for its antischistosomal activity, whereas the target compound’s hydroxyl groups may favor different therapeutic mechanisms, such as radical scavenging .

Structural Complexity and Synthesis Challenges The 2-(4-hydroxyphenyl)-1-methylethyl side chain in the target compound introduces steric hindrance and synthetic complexity absent in simpler derivatives like the methyl-substituted 4,7,8-isoquinolinetriol (). This side chain may also influence receptor binding specificity .

Spectroscopic and Analytical Differences Carbonitrile derivatives () show distinct IR absorbance at 2240 cm⁻¹ (C≡N stretch), absent in hydroxyl-rich compounds like the target. The latter’s NMR spectra would likely exhibit downfield shifts for hydroxyl protons (~5–10 ppm) . The methyl-substituted isoquinolinetriol () has a significantly lower molecular weight (195.22 g/mol vs. 315.37 g/mol), impacting solubility and diffusion rates .

Therapeutic Potential While Oxamniquine is a validated drug, the target compound’s polyhydroxylated structure aligns with compounds studied for neurodegenerative or inflammatory diseases, though direct evidence of its bioactivity remains unexplored in the provided data .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives with complex substituents like the 4-hydroxyphenyl group?

Answer:
The synthesis of substituted tetrahydroisoquinolines typically involves intramolecular cyclization or Barbier-type reactions. For example, N-(2-iodobenzyl)phenacylamines can undergo intramolecular Barbier reactions to form the tetrahydroisoquinoline core . To introduce the 4-hydroxyphenyl substituent, a methylethyl linker may be incorporated via alkylation or Friedel-Crafts acylation, followed by hydroxylation. Column chromatography (silica gel, gradient elution) is critical for purifying intermediates, and reaction progress should be monitored using thin-layer chromatography (TLC) with UV/iodine visualization . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and liquid chromatography–mass spectrometry (LC/MS) are essential for confirming structural fidelity .

Advanced: How can researchers optimize reaction conditions for introducing the 4-hydroxyphenyl-methylethyl substituent while minimizing side reactions?

Answer:
Optimization requires a combination of computational reaction path searches and Design of Experiments (DOE) methodologies. Quantum chemical calculations (e.g., density functional theory) can predict transition states and identify steric/electronic challenges posed by the bulky substituent . DOE techniques, such as factorial design, allow systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency, while lower temperatures (0–25°C) could suppress polymerization side reactions . Real-time monitoring via in-situ FTIR or Raman spectroscopy provides kinetic insights to refine conditions .

Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar isoquinoline derivatives?

Answer:
Contradictions often arise from differences in substituent positioning or assay conditions. For instance, highlights that minor structural variations (e.g., methoxy vs. hydroxyl groups) drastically alter receptor binding. To address discrepancies:

  • Perform controlled comparative assays using standardized protocols (e.g., fixed cell lines, consistent IC50 measurement methods).
  • Use computational docking studies (e.g., AutoDock Vina) to analyze binding interactions with target proteins (e.g., dopamine receptors) .
  • Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity, in vivo models for pharmacokinetics) .

Basic: What analytical techniques are recommended for characterizing the hydroxyl groups in 4,6,8-isoquinolinetriol derivatives?

Answer:

  • ¹H NMR Spectroscopy: Hydroxyl protons appear as broad singlets (~δ 4.5–5.5 ppm) but may exchange with D2O. Integration ratios confirm the presence of three -OH groups.
  • ¹³C NMR: Oxygenated carbons (C-4, C-6, C-8) resonate at δ 65–75 ppm.
  • Infrared (IR) Spectroscopy: O-H stretching vibrations appear as strong bands at 3200–3600 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₁₉H₂₁NO₄ requires m/z 327.1471) .

Advanced: What computational strategies support the design of isoquinoline-based inhibitors targeting neurodegenerative pathways?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Models electronic interactions between the triol groups and enzyme active sites (e.g., monoamine oxidase B) .
  • Molecular Dynamics (MD) Simulations: Predict binding stability and conformational flexibility over nanosecond timescales.
  • Pharmacophore Modeling: Identifies critical functional groups (e.g., 4-hydroxyphenyl for π-π stacking) required for activity .
  • ADMET Prediction: Tools like SwissADME assess bioavailability and blood-brain barrier penetration .

Advanced: How can researchers address low yields in multi-step syntheses of polyhydroxylated isoquinolines?

Answer:

  • Protection-Deprotection Strategies: Temporarily mask hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) to prevent undesired side reactions during alkylation or cyclization .
  • Flow Chemistry: Continuous flow systems improve heat/mass transfer and reduce intermediate degradation.
  • Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) enforce stereocontrol during cyclization steps .

Basic: What safety protocols are critical when handling reactive intermediates in isoquinoline synthesis?

Answer:

  • Air-Free Techniques: Use Schlenk lines or gloveboxes for moisture-sensitive reagents (e.g., Grignard reagents).
  • Personal Protective Equipment (PPE): Chemical-resistant gloves, goggles, and lab coats are mandatory.
  • Waste Management: Quench reactive intermediates (e.g., sodium borohydride) with isopropanol/water mixtures before disposal .

Advanced: How do substituent electronic effects influence the redox properties of 4,6,8-isoquinolinetriol derivatives?

Answer:

  • Cyclic Voltammetry (CV): Measures oxidation potentials; electron-donating groups (e.g., -OH) lower the potential, enhancing antioxidant activity.
  • Density Functional Theory (DFT): Calculates HOMO/LUMO gaps to predict electron-donating capacity. For example, the 4-hydroxyphenyl group increases HOMO energy, facilitating radical scavenging .

Basic: What experimental controls are essential in assessing the antimicrobial activity of this compound?

Answer:

  • Positive Controls: Use established antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) to validate assay sensitivity.
  • Negative Controls: Include solvent-only (e.g., DMSO) and growth medium blanks.
  • Minimum Inhibitory Concentration (MIC): Perform serial dilutions in triplicate to ensure reproducibility .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to improve metabolic stability?

Answer:

  • Isosteric Replacement: Substitute metabolically labile groups (e.g., replace -OH with -F) to reduce Phase II glucuronidation.
  • Deuterium Labeling: Replace hydrogen atoms at metabolically sensitive positions with deuterium to slow CYP450-mediated oxidation.
  • Liver Microsome Assays: Compare metabolic half-lives across species (e.g., human vs. mouse) to identify vulnerable sites .

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